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Sodium guluronate -

Sodium guluronate

Catalog Number: EVT-15277379
CAS Number:
Molecular Formula: C6H9NaO7
Molecular Weight: 216.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sodium guluronate is a sodium salt derived from guluronic acid, a component of alginate, which is a polysaccharide extracted from brown seaweeds. This compound is part of a broader class of alginates that includes sodium alginate, potassium alginate, and calcium alginate. Sodium guluronate is notable for its structural role in the formation of gels and its various applications in food, pharmaceuticals, and biotechnology.

Source

Sodium guluronate is primarily sourced from brown algae, particularly species such as Macrocystis pyrifera and Ascophyllum nodosum. These algae are rich in alginates, which consist of blocks of β-D-mannuronic acid and α-L-guluronic acid. The extraction process typically involves treating the algae with alkaline solutions to isolate the polysaccharides .

Classification

Sodium guluronate is classified as a polysaccharide and specifically falls under the category of uronic acids. It is recognized for its gel-forming properties and is often used in food technology as a thickening agent and stabilizer. In terms of chemical classification, it can be categorized as a carbohydrate polymer with specific structural characteristics that influence its functionality .

Synthesis Analysis

Methods

The synthesis of sodium guluronate involves several steps that typically begin with the extraction of alginic acid from brown seaweed. The alginic acid is then neutralized with sodium hydroxide or sodium carbonate to produce sodium guluronate.

Technical Details

  1. Extraction: Brown seaweed is harvested and subjected to alkaline treatment to extract alginic acid.
  2. Neutralization: The extracted alginic acid is neutralized with sodium hydroxide or sodium carbonate to form sodium guluronate.
  3. Purification: The resulting solution may undergo filtration and concentration processes to purify the sodium guluronate.

The molecular weight of sodium guluronate can vary depending on the source and extraction conditions, typically ranging from 60,000 to 700,000 Daltons .

Molecular Structure Analysis

Structure

Sodium guluronate has a linear copolymer structure composed of repeating units of α-L-guluronic acid. The structure can be represented as:

C6H9NaO7\text{C}_6\text{H}_9\text{NaO}_7

Data

  • Molecular Formula: C₆H₉NaO₇
  • Molecular Weight: Approximately 184.13 g/mol
  • Structural Characteristics: Contains carboxyl groups that contribute to its gel-forming abilities when interacting with divalent cations like calcium.

The arrangement of guluronic acid blocks can influence the gel properties, making them either strong or weak depending on their sequence within the polymer .

Chemical Reactions Analysis

Reactions

Sodium guluronate participates in various chemical reactions primarily involving its carboxyl groups. It can react with divalent cations (e.g., calcium ions) to form gels through ionic cross-linking.

Technical Details

  1. Gel Formation: When sodium guluronate is mixed with calcium ions, it forms a gel through ionic interactions between the carboxyl groups of guluronic acid and calcium ions.
  2. Degradation: Under acidic conditions, sodium guluronate can hydrolyze into smaller fragments, affecting its gel strength and viscosity.

These reactions are crucial for its applications in food technology and pharmaceuticals .

Mechanism of Action

Process

The mechanism by which sodium guluronate exerts its effects primarily involves its ability to form gels upon interaction with divalent cations. This gelation process occurs through ionic bonding between the carboxyl groups on the guluronic acid residues and calcium ions.

Data

  • Gel Strength: The strength of the gel formed depends on the concentration of sodium guluronate and the presence of cations.
  • Viscosity: Solutions containing sodium guluronate exhibit high viscosity, which can be adjusted based on concentration and pH.

This mechanism underlies its use as a thickening agent in various applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sodium guluronate typically appears as a white to yellowish powder.
  • Solubility: It is soluble in water, forming viscous solutions that can gel upon addition of calcium ions.

Chemical Properties

  • pH Stability: Sodium guluronate solutions are stable across a range of pH levels but may degrade under highly acidic conditions.
  • Thermal Stability: It does not have a defined melting point but can decompose at high temperatures (>200°C) .

These properties make it suitable for various industrial applications where stability and reactivity are crucial.

Applications

Sodium guluronate has numerous scientific uses across different fields:

  1. Food Industry: Utilized as a thickener, stabilizer, and emulsifier in processed foods.
  2. Pharmaceuticals: Used in drug delivery systems due to its biocompatibility and ability to form hydrogels.
  3. Biotechnology: Employed in cell encapsulation techniques for tissue engineering applications.
  4. Cosmetics: Incorporated into formulations for its moisturizing properties.

The versatility of sodium guluronate stems from its unique physical and chemical properties, making it an essential compound in various scientific fields .

Biosynthesis Pathways and Enzymatic Regulation of Sodium Guluronate

Alginate Biosynthesis in Marine Algae: Genetic and Epigenetic Controls

Algal sodium guluronate originates from brown seaweed (Phaeophyceae) such as Sargassum wightii, Saccharina japonica, and Undaria pinnatifida. These species synthesize alginate as a structural polysaccharide constituting 17–55% of their dry weight, with guluronate content influenced by species, harvest season, and environmental conditions [2] [7] [10]. The biosynthesis begins with fructose-6-phosphate conversion via a cytoplasmic pathway involving phosphomannose isomerase (PMI), phosphomannomutase (PMM), and GDP-mannose dehydrogenase (GMD). These enzymes collectively yield GDP-mannuronic acid, the direct precursor for alginate polymerization [1] [2]. Epigenetic factors such as salinity, temperature, and wave stress modulate gene expression of biosynthetic enzymes, altering the mannuronate (M)/guluronate (G) ratio. For example, Sargassum wightii from Sri Lankan coasts yields 31.7% alginate with variable gel strengths depending on seasonal harvest times [10].

Table 1: Alginate Yield and Composition in Key Brown Algae

Algal SpeciesAlginate Yield (% Dry Weight)Guluronate Content (%)M/G Ratio
Sargassum wightii31.7%20.84%3.39
Saccharina japonica23.13–55.2%16–25%2.5–3.8
Laminaria digitata29–33%35–40%1.5–1.8
Ecklonia radiata37.71%16.48%3.28

Bacterial Synthesis in Pseudomonas aeruginosa and Azotobacter spp.: Virulence Factor Implications

In bacteria, sodium guluronate production is intrinsically linked to pathogenesis and biofilm formation. Pseudomonas aeruginosa synthesizes alginate as a major virulence factor during chronic lung infections in cystic fibrosis patients. The alginate operon (algD–algA) encodes enzymes for GDP-mannuronic acid production, polymerization (Alg8/Alg44), and periplasmic modification [1] [3] [9]. Alginate surrounds bacterial cells as a gelatinous shield (Fig. 2A), enhancing antibiotic resistance and immune evasion [3]. In contrast, Azotobacter vinelandii produces guluronate-rich alginate for cyst encapsulation, facilitated by seven extracellular epimerases (AlgE1–7) that introduce G-blocks for calcium-dependent gelation [7] [9]. The distinct G-block formation capacity in Azotobacter stems from its epimerase diversity, unlike Pseudomonas, which generates only MG-blocks or polyM sequences via a single periplasmic epimerase (AlgG) [4] [9].

Role of GDP-Mannuronate Epimerases in Guluronate Block Formation

Guluronate residues arise exclusively through enzymatic epimerization of mannuronate at the polymer level. This reaction is catalyzed by mannuronan C5-epimerases, which invert the C5 configuration of uronic acids without breaking glycosidic bonds. Two classes govern this process:

  • Periplasmic epimerases (AlgG): Found in Pseudomonas and Azotobacter, these Ca²⁺-independent enzymes use a conserved "DPHD" motif for catalysis. Structural studies of Pseudomonas syringae AlgG reveal a parallel β-helix with an electropositive groove housing ≥9 substrate-binding subsites. His³¹⁹ acts as the catalytic base, while Arg³⁴⁵ neutralizes the carboxylate group during epimerization (Fig. 4) [4] [7] [9].
  • Extracellular epimerases (AlgE1–7): Unique to Azotobacter, these Ca²⁺-dependent enzymes introduce contiguous G-blocks (polyG) essential for rigid hydrogel formation. AlgE4, for example, generates alternating MG sequences, while AlgE1 produces long G-blocks [7] [9].

Epimerization follows a β-elimination-like mechanism where water serves as the catalytic acid. Processivity—dictated by electrostatic polymer alignment in the enzyme’s groove—explains the non-random G distribution in alginates [4] [7].

Table 2: Characteristics of Key Mannuronan C5-Epimerases

EpimeraseOrganismCalcium DependenceGuluronate PatternCatalytic Residues
AlgGPseudomonas spp.NoMG-blocksHis³¹⁹, Arg³⁴⁵
AlgE1Azotobacter vinelandiiYesPolyG blocksTyr³²⁰, Asp³²⁵, Arg³⁴⁵
AlgE4Azotobacter vinelandiiYesAlternating MGAsp³⁰⁵, His³³¹, Arg³⁶⁹
AlgE7Azotobacter vinelandiiYesMixed G-blocksBifunctional (epimerase/lyase)

Post-Polymerization Modifications: Acetylation and Epimerization Dynamics

After polymerization, alginate undergoes synchronized modifications in the periplasm:

  • Acetylation: O-acetylation at O2/O3 positions of mannuronate residues is mediated by the algIJF gene products. This modification enhances hydrogel viscosity and sterically hinders epimerase access, limiting guluronate formation. In P. aeruginosa, acetylation increases biofilm resilience against oxidative stress and immune clearance [1] [9].
  • Competitive dynamics: Acetylation and epimerization occur simultaneously, with AlgX (acetyltransferase) and AlgG (epimerase) competing for mannuronate residues. Disruption of AlgX in P. fluorescens increases guluronate incorporation by 30%, confirming antagonistic interplay [9] [13]. The absence of acetylation in algal alginates allows higher G-block formation [7].

Metabolic Engineering for Tailored Guluronate/Mannuronate Ratios

Strategies to customize M/G ratios focus on enzyme engineering and pathway optimization:

  • Epimerase engineering: Hybrid epimerases (e.g., AlgE64) generated by fusing catalytic modules of AlgE6 and AlgE4 exhibit enhanced G-block introduction. Site-directed mutagenesis of Vibrio Alg7 (Vnalg7) identified catalytic residues (Glu²³⁸, Glu³¹², Tyr⁴¹⁸) enabling high-yield guluronate oligosaccharide production [7] [8].
  • CRISPR-based pathway control: In P. fluorescens, knockout of algX increases guluronate content, while algL deletion minimizes polymer degradation. Overexpression of algG with modulated alg8 (polymerase) boosts guluronate production to >50% [7] [9].
  • Algal-bacterial chassis: Heterologous expression of Azotobacter AlgE epimerases in E. coli generates alginates with M/G ratios <0.5, mimicking seaweed-derived high-G alginates [7].

Table 3: Metabolic Engineering Approaches for Guluronate Optimization

StrategyHost OrganismModificationGuluronate IncreaseApplication
algX knockoutP. fluorescensDisrupted acetylation30%High-G biomedical hydrogels
AlgE4 overexpressionE. coliIntroduced alternating MG blocksM/G ratio: 0.8 → 0.4Tissue engineering scaffolds
Hybrid epimerase (AlgE64)In vitroFused modules of AlgE6/AlgE440% more G-blocksDrug delivery systems
Vnalg7 codon optimizationPichia pastorisEnhanced expression efficiencyYield: 3620 U/mLUnsaturated G-oligosaccharides

Properties

Product Name

Sodium guluronate

IUPAC Name

sodium;(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

Molecular Formula

C6H9NaO7

Molecular Weight

216.12 g/mol

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m0./s1

InChI Key

WNFHGZLVUQBPMA-OSQBQZLYSA-M

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Isomeric SMILES

C(=O)[C@@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+]

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